molecular formula C9H7F2NO4 B166904 Ethyl 4,5-Difluoro-2-nitrobenzoate CAS No. 1214387-06-0

Ethyl 4,5-Difluoro-2-nitrobenzoate

Cat. No.: B166904
CAS No.: 1214387-06-0
M. Wt: 231.15 g/mol
InChI Key: CWBDZGOBRZAYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,5-Difluoro-2-nitrobenzoate is a chemical compound with the molecular formula C9H7F2NO4 and a molecular weight of 231.16 g/mol . It is a useful research chemical and is often utilized in various scientific studies. The compound is characterized by the presence of two fluorine atoms and a nitro group attached to a benzoate ester, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,5-Difluoro-2-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of ethyl 4,5-difluorobenzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-Difluoro-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: Ethyl 4,5-Difluoro-2-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,5-Difluoro-2-nitrobenzoate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4,5-Difluoro-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological processes and chemical reactions, making the compound valuable in research and development.

Comparison with Similar Compounds

Ethyl 4,5-Difluoro-2-nitrobenzoate can be compared with other similar compounds, such as:

    Ethyl 4,5-Difluoro-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    4,5-Difluoro-2-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4,5-difluoro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-6(10)7(11)4-8(5)12(14)15/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBDZGOBRZAYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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